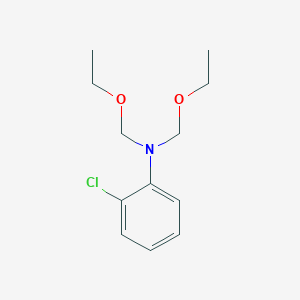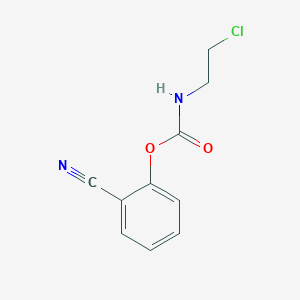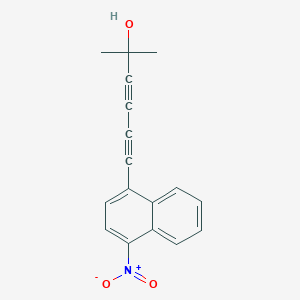![molecular formula C9H14Cl2O2S2 B14394220 2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride CAS No. 87870-51-7](/img/structure/B14394220.png)
2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride is a chemical compound with the molecular formula C10H17ClO2S3. It is characterized by the presence of a chloroacetyl chloride group and two sulfanyl groups attached to a pentyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride typically involves the reaction of 2-chloroacetyl chloride with a suitable thiol compound. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. Common solvents used in this reaction include dichloromethane or chloroform. The reaction is usually performed at low temperatures to control the reactivity of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.
化学反応の分析
Types of Reactions
2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or triethylamine are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
科学的研究の応用
2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential use in modifying biomolecules, such as proteins and peptides, through covalent attachment.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride involves its reactivity with nucleophiles. The chloroacetyl chloride group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The sulfanyl groups can also participate in redox reactions, further expanding the compound’s utility in chemical synthesis.
類似化合物との比較
2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride can be compared with other similar compounds, such as:
2-Chloroacetyl chloride: A simpler compound with only one chloroacetyl group, lacking the sulfanyl groups.
5-(2-Chloro-2-oxoethyl)sulfanylpentyl chloride: Similar structure but without the acetyl chloride group.
2-[5-(2-Oxoethyl)sulfanylpentylsulfanyl]acetyl chloride: Lacks the chlorine atom in the oxoethyl group.
The presence of both the chloroacetyl chloride group and the sulfanyl groups in this compound makes it unique and versatile for various chemical applications.
特性
CAS番号 |
87870-51-7 |
|---|---|
分子式 |
C9H14Cl2O2S2 |
分子量 |
289.2 g/mol |
IUPAC名 |
2-[5-(2-chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride |
InChI |
InChI=1S/C9H14Cl2O2S2/c10-8(12)6-14-4-2-1-3-5-15-7-9(11)13/h1-7H2 |
InChIキー |
KBKVSDBAEHKQQA-UHFFFAOYSA-N |
正規SMILES |
C(CCSCC(=O)Cl)CCSCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14394141.png)


![4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B14394158.png)
![2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14394162.png)
![2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide](/img/structure/B14394163.png)


![N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide](/img/structure/B14394184.png)


![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)

![3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile](/img/structure/B14394215.png)
